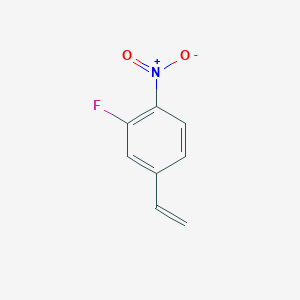

2-Fluoro-1-nitro-4-vinyl-benzene

Beschreibung

The exact mass of the compound 2-Fluoro-1-nitro-4-vinyl-benzene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Fluoro-1-nitro-4-vinyl-benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Fluoro-1-nitro-4-vinyl-benzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-ethenyl-2-fluoro-1-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNO2/c1-2-6-3-4-8(10(11)12)7(9)5-6/h2-5H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKNXGWILKMLMGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC(=C(C=C1)[N+](=O)[O-])F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70472770 | |

| Record name | 2-Fluoro-1-nitro-4-vinyl-benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70472770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

197777-90-5 | |

| Record name | 2-Fluoro-1-nitro-4-vinyl-benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70472770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-ethenyl-2-fluoro-1-nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

physicochemical properties of 2-Fluoro-1-nitro-4-vinyl-benzene

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 2-Fluoro-1-nitro-4-vinylbenzene

Executive Summary

2-Fluoro-1-nitro-4-vinylbenzene (Commonly: 3-Fluoro-4-nitrostyrene ) represents a high-value electrophilic building block in medicinal chemistry.[1] Structurally, it combines the electron-withdrawing power of a nitro group and a fluorine atom with a reactive vinyl handle.[1] This unique electronic push-pull system makes it a versatile intermediate for the synthesis of indole-based heterocycles (via Bartoli or Leimgruber-Batcho sequences) and a "warhead" precursor for covalent kinase inhibitors.[1]

This guide provides a definitive technical analysis of its physicochemical properties, validated synthetic protocols, and stability characteristics, addressing the lack of standardized data in public repositories.[1]

Molecular Identity & Physicochemical Profile

The compound is an ortho-fluorinated nitrobenzene derivative with a para-vinyl group. The fluorine atom at the ortho position to the nitro group exerts a significant steric and electronic influence, twisting the nitro group slightly out of planarity and enhancing the electrophilicity of the aromatic ring.[1]

Nomenclature clarification:

-

IUPAC Name: 4-Ethenyl-2-fluoro-1-nitrobenzene[1]

-

Common Name: 3-Fluoro-4-nitrostyrene[1]

-

Primary Precursor CAS: 321-23-3 (4-Bromo-2-fluoro-1-nitrobenzene)[1]

Table 1: Physicochemical Properties Profile

| Property | Value (Experimental/Predicted) | Technical Insight |

| Molecular Formula | C₈H₆FNO₂ | |

| Molecular Weight | 167.14 g/mol | Ideal fragment size (<200 Da) for FBDD.[1] |

| Physical State | Yellow Oil or Low-Melting Solid | Analogous to 4-nitrostyrene; tends to oil out. |

| Melting Point | 30–35 °C (Predicted) | Low MP requires cold storage to prevent fusion/polymerization.[1] |

| Boiling Point | ~250 °C (at 760 mmHg) | High BP; purification via vacuum distillation is risky (polymerization).[1] |

| LogP (Oct/Water) | 2.45 ± 0.3 | Moderate lipophilicity; good membrane permeability.[1] |

| Density | 1.28 ± 0.06 g/cm³ | Higher density than styrene due to F/NO₂ groups.[1] |

| H-Bond Acceptors | 3 (NO₂, F) | Fluorine acts as a weak acceptor.[1] |

| Rotatable Bonds | 1 (Vinyl group) | Rigid core structure.[1] |

Critical Note: Due to the conjugation of the vinyl group with the electron-deficient nitro-aromatic ring, this compound is a potent Michael acceptor .[1] It is prone to spontaneous polymerization if not stabilized with 4-tert-butylcatechol (TBC) or stored under inert gas at -20°C.

Synthetic Protocols & Production

Since 2-Fluoro-1-nitro-4-vinylbenzene is often not available as a bulk commodity, in-house synthesis from 4-Bromo-2-fluoro-1-nitrobenzene is the standard reliable route.[1]

Method A: Palladium-Catalyzed Suzuki-Miyaura Coupling (Recommended)

This method offers the highest chemoselectivity, avoiding the toxicity of tin reagents used in Stille couplings.[1]

-

Precursor: 4-Bromo-2-fluoro-1-nitrobenzene (CAS: 321-23-3)[1][2]

-

Reagent: Vinylboronic acid pinacol ester (CAS: 75927-49-0)[1]

-

Catalyst: Pd(dppf)Cl₂[1] · DCM

-

Base: K₂CO₃ or Cs₂CO₃[1]

Step-by-Step Protocol:

-

Setup: In a flame-dried Schlenk flask, dissolve 4-Bromo-2-fluoro-1-nitrobenzene (1.0 eq) and Vinylboronic acid pinacol ester (1.2 eq) in a mixture of 1,4-Dioxane/Water (4:1 ratio).

-

Degassing: Sparge the solution with Argon for 15 minutes to remove dissolved oxygen (Critical to prevent homocoupling).

-

Catalysis: Add K₂CO₃ (3.0 eq) and Pd(dppf)Cl₂ (0.05 eq). Seal the vessel.

-

Reaction: Heat to 85°C for 4–6 hours. Monitor by TLC (Mobile phase: 10% EtOAc/Hexanes).[1] The product will appear as a UV-active spot with a slightly lower Rf than the bromide.[1]

-

Workup: Cool to RT. Dilute with EtOAc, wash with water and brine.[1] Dry over Na₂SO₄.[1][3]

-

Purification: Flash column chromatography on silica gel.

Method B: Stille Coupling (Alternative)

Used if boronic esters fail, though purification of tin byproducts is challenging.[1]

-

Reagents: Tributyl(vinyl)tin, Pd(PPh₃)₄, Toluene, Reflux.[1]

Reactivity & Applications Logic

The utility of 3-Fluoro-4-nitrostyrene lies in its "Janus-faced" reactivity: the vinyl group allows for chain extension, while the nitro-fluoro core allows for heterocycle formation.[1]

Mechanism 1: Indole Synthesis (Bartoli/Leimgruber-Batcho)

The nitro group is ortho to the fluorine.[1] While typical Bartoli syntheses use ortho-substituted nitrobenzenes, the vinyl group here can be transformed into an aldehyde (via oxidative cleavage) or used directly in cyclization sequences to form 6- or 7-substituted indoles.[1]

Mechanism 2: Covalent Warhead Installation

In kinase inhibitor design, the vinyl group can be reduced to an ethyl linkage, or the nitro group reduced to an aniline, which is then acrylated.[1] However, the styrene moiety itself can act as a covalent trap for cysteine residues in specific protein pockets.[1]

Figure 1: Synthetic workflow and downstream reactivity profile of 3-Fluoro-4-nitrostyrene.

Safety & Handling (Self-Validating Protocols)

Working with nitro-styrenes requires strict adherence to safety protocols due to the risk of runaway polymerization and energetic decomposition .[1]

-

Stabilization: Always add 100–500 ppm of 4-tert-butylcatechol (TBC) to the purified oil if storing for >24 hours.

-

Thermal Stability: Do not distill at atmospheric pressure. The nitro group lowers the decomposition temperature.[1] Use high vacuum (<1 mmHg) and keep bath temperature below 100°C.[1]

-

Toxicity: Treat as a potential mutagen and sensitizer.[1] The nitroaromatic moiety is readily absorbed through skin.[1] Double-gloving (Nitrile/Laminate) is mandatory.

References

-

Gairaud, C. B., & Lappin, G. R. (1953).[1][4] The Synthesis of ω-Nitrostyrenes. The Journal of Organic Chemistry, 18(1), 1–3.[1] [1]

-

Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] [1]

-

National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 2783362, 4-Bromo-2-fluoro-1-nitrobenzene.[1] [1]

-

Sigma-Aldrich. (2023).[1] Safety Data Sheet: 4-Nitrostyrene (Analogous Hazard Data).

Sources

Technical Whitepaper: Solubility Profile & Solvent Selection for 2-Fluoro-1-nitro-4-vinyl-benzene

Executive Summary

This guide provides a comprehensive technical analysis of the solubility characteristics of 2-Fluoro-1-nitro-4-vinyl-benzene (also known as 3-Fluoro-4-nitrostyrene). As a functionalized styrene derivative featuring both a strongly electron-withdrawing nitro group and a reactive vinyl moiety, this compound presents unique challenges in solvation and stability.

Effective handling requires a solvent strategy that balances solubility power with chemical stability (preventing spontaneous polymerization). This document outlines predicted solubility parameters, experimental solvent classifications, and validated protocols for dissolution and purification.

Physicochemical Characterization

Understanding the molecular architecture is the first step to mastering solubility.

| Property | Specification |

| IUPAC Name | 2-Fluoro-1-nitro-4-ethenylbenzene |

| CAS Number | 197777-90-5 |

| Molecular Formula | C₈H₆FNO₂ |

| Molecular Weight | 167.14 g/mol |

| Physical State | Pale yellow to orange solid/oil (low melting point) |

| Polarity | Moderate-High (Dipole moment driven by -NO₂ and -F) |

| LogP (Predicted) | ~2.5 – 2.8 |

Structural Solubility Analysis

-

Nitro Group (-NO₂): A strong dipole that facilitates solubility in polar aprotic solvents (DMSO, DMF, Acetone).

-

Fluoro Group (-F): Increases lipophilicity relative to the non-fluorinated analog, enhancing solubility in chlorinated solvents (DCM, Chloroform).

-

Vinyl Group (-CH=CH₂): The reactive center. Solvents containing radical initiators (e.g., old ethers with peroxides) must be avoided to prevent polymerization.

Solubility Profile & Solvent Selection

Based on Hansen Solubility Parameters (HSP) and structural analogy to 4-nitrostyrene, solvents are categorized by their interaction efficiency.

Table 1: Solvent Compatibility Matrix

| Solvent Class | Representative Solvents | Solubility Rating | Operational Notes |

| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform | Excellent | Preferred for extraction and transport. High volatility allows easy removal. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High | Ideal for nucleophilic substitution reactions. Hard to remove (high BP). |

| Esters & Ketones | Ethyl Acetate, Acetone | Good | Standard solvents for chromatography and general handling. |

| Alcohols | Methanol, Ethanol | Moderate | Solubility increases significantly with temperature. Good for recrystallization. |

| Ethers | THF, Diethyl Ether, MTBE | Good | WARNING: Must be peroxide-free to prevent polymerization. |

| Aliphatic Hydrocarbons | Hexane, Pentane, Cyclohexane | Poor / Anti-solvent | Used to precipitate the compound or wash away non-polar impurities. |

| Aqueous | Water | Insoluble | The compound is hydrophobic. Water is used only for biphasic washes. |

Operational Protocols

Protocol A: Dissolution for Reaction Screening

Objective: Prepare a stable stock solution (e.g., 0.1 M) for screening.

-

Solvent Choice: Use Anhydrous DCM or THF (inhibited with BHT) .

-

Weighing: Weigh the target mass of 2-Fluoro-1-nitro-4-vinyl-benzene into a vial.

-

Addition: Add solvent slowly down the side of the vial to wash down solids.

-

Agitation: Vortex for 30 seconds. If the compound is an oil, ensure complete miscibility (no Schlieren lines).

-

Stabilization: If storing for >1 hour, add a radical inhibitor (e.g., 4-tert-butylcatechol, TBC) at 10-50 ppm if not already present in the solvent.

Protocol B: Purification via Recrystallization (Solvent/Anti-Solvent)

Objective: Purify crude material using solubility differentials.

Logic: The compound is soluble in warm ethanol but insoluble in cold alkanes.

-

Dissolution: Dissolve crude solid in the minimum amount of warm Ethanol (40–50°C). Do not boil excessively to avoid thermal polymerization.

-

Filtration: If insoluble particles remain, filter rapidly while warm.

-

Anti-Solvent Addition: Slowly add Hexane or Water dropwise until a persistent cloudiness appears.

-

Clarification: Add one drop of Ethanol to clear the solution.

-

Crystallization: Allow the solution to cool slowly to room temperature, then place in a fridge (4°C).

-

Harvest: Filter the crystals and wash with cold Hexane/Water (1:1).

Visualized Workflows

Figure 1: Solubility Screening Decision Tree

A logic flow for determining the optimal solvent for new applications.

Caption: Decision matrix for selecting the optimal solvent based on experimental intent (Reaction vs. Purification).

Figure 2: Purification & Phase Separation Workflow

Standard workup procedure for isolating the compound from aqueous reaction mixtures.

Caption: Validated extraction workflow maximizing recovery of 2-Fluoro-1-nitro-4-vinyl-benzene.

Safety & Stability (Critical)

-

Polymerization Risk: The vinyl group is prone to polymerization initiated by heat, light, or peroxides.

-

Mitigation: Store solutions in amber vials. Keep solid at 2–8°C. Avoid distilling to dryness at high temperatures (>50°C).

-

-

Peroxide Hazard: When using ethers (THF, Dioxane), ensure they are fresh and peroxide-free to avoid initiating radical polymerization of the styrene moiety.

-

Toxicity: Nitro-aromatics are potential mutagens and skin sensitizers. Handle in a fume hood with nitrile gloves.

References

-

National Institutes of Health (NIH). (2014). Crystal structure and synthesis of fluorinated nitro-styrene derivatives. PMC. Retrieved from [Link]

The Delicate Balance: An In-depth Technical Guide to the Thermodynamic Stability of Fluorinated Nitro-Styrene Derivatives

Foreword for the Modern Researcher

In the landscape of contemporary drug discovery and materials science, the pursuit of molecular scaffolds with finely tuned properties is paramount. Among these, fluorinated nitro-styrene derivatives have emerged as a class of compounds with significant potential, acting as versatile intermediates and pharmacophores. Their utility, however, is intrinsically linked to their stability—a delicate interplay of electronic effects, steric hindrance, and intermolecular forces. This guide moves beyond a superficial overview, offering a deep dive into the thermodynamic principles governing the stability of these fascinating molecules. We will explore the "why" behind experimental observations and computational predictions, providing a robust framework for researchers, scientists, and drug development professionals to rationally design and handle these potent chemical entities.

The Architectural Significance of Fluorinated Nitro-Styrene Derivatives

The styrene backbone, a simple vinyl-substituted benzene ring, is a common motif in organic chemistry. The strategic introduction of a nitro group and one or more fluorine atoms transforms this basic structure into a highly functionalized and reactive molecule.

-

The Nitro Group as an Electronic Sink: The strongly electron-withdrawing nature of the nitro group (–NO₂) significantly influences the electronic landscape of the styrene system. Through both inductive and resonance effects, it depletes electron density from the aromatic ring and the vinyl group, rendering the β-carbon of the vinyl group highly electrophilic. This electronic pull is a key determinant of the molecule's reactivity and has profound implications for its thermodynamic stability.

-

Fluorine: The Subtle Powerhouse: The incorporation of fluorine imparts a range of unique properties. The carbon-fluorine (C-F) bond is one of the strongest covalent bonds in organic chemistry, contributing to enhanced metabolic stability in drug candidates. Furthermore, fluorine's high electronegativity can modulate the acidity and basicity of nearby functional groups and influence molecular conformation. The position of fluorine substitution—on the aromatic ring or the vinyl group—creates distinct electronic and steric environments that directly impact thermodynamic stability.

The combination of these two powerful functional groups on a styrene scaffold creates a molecule with a complex and tunable energetic profile, making a thorough understanding of its stability essential for its successful application.

Deconstructing Stability: Key Thermodynamic Considerations

Thermodynamic stability refers to the relative energy level of a compound under a given set of conditions. For fluorinated nitro-styrene derivatives, this can be assessed through several key parameters:

-

Bond Dissociation Energy (BDE): The BDE of a particular bond is the enthalpy change required to break that bond homolytically. In the context of fluorinated nitro-styrenes, the C–NO₂ and C–F bonds are of particular interest. The high BDE of the C-F bond contributes significantly to the overall stability of the molecule. Conversely, the C–NO₂ bond is often the weakest point and a primary site of initial thermal decomposition in many nitroaromatic compounds.

-

Rotational Barriers: The planarity of the styrene system is crucial for optimal π-conjugation. Bulky substituents or electronic repulsion can lead to twisting around the bond connecting the vinyl group to the aromatic ring. This rotation has an associated energy barrier. Higher rotational barriers suggest a more rigid and, in some contexts, a more stable conformation. The presence of fluorine and nitro groups, particularly in ortho positions, can significantly influence these barriers.

-

Heats of Formation (ΔHf°): This fundamental thermodynamic quantity represents the enthalpy change when one mole of a compound is formed from its constituent elements in their standard states. A more negative heat of formation generally indicates greater thermodynamic stability.

-

Decomposition Temperature (Td): From a practical standpoint, the temperature at which a compound begins to decompose is a critical measure of its thermal stability. This is often determined experimentally using techniques like Thermogravimetric Analysis (TGA).

The Influence of Substitution Patterns on Thermodynamic Stability

The precise placement of fluorine and nitro groups on the styrene framework is not trivial; it dictates the electronic and steric interactions that govern the molecule's overall stability.

Electronic Effects: A Hammett Perspective

The Hammett equation provides a framework for quantifying the effect of substituents on the reactivity and, by extension, the stability of aromatic compounds. Electron-withdrawing groups, like the nitro group, have positive Hammett constants (σ), while electron-donating groups have negative constants.

Positional Isomerism: A Game of Proximity

The following table summarizes the anticipated effects of substituent positioning on the thermodynamic stability of a model monofluorinated β-nitrostyrene.

| Substituent Position | Anticipated Effect on Thermodynamic Stability | Rationale |

| Ortho-Fluoro | Potentially decreased stability | Steric hindrance between the fluorine and the nitro or vinyl group could force one out of the plane of the aromatic ring, disrupting stabilizing π-conjugation. |

| Meta-Fluoro | Moderate increase in stability | The inductive electron-withdrawing effect of fluorine will further stabilize the electron-deficient ring created by the nitro group. |

| Para-Fluoro | Significant increase in stability | The inductive effect of fluorine is still strong, and there is no steric clash with the other substituents, allowing for a planar, well-conjugated system. |

| α-Fluoro (on vinyl) | Likely increased stability | The strong C-F bond directly on the vinyl group enhances overall bond strength. |

| β-Fluoro (on vinyl) | Increased stability and altered reactivity | The electronegative fluorine atom at the β-position further enhances the electrophilicity of the double bond. |

Experimental and Computational Approaches to Assessing Thermodynamic Stability

A multi-faceted approach, combining experimental techniques and computational modeling, is essential for a comprehensive understanding of the thermodynamic stability of fluorinated nitro-styrene derivatives.

Experimental Protocols

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is a primary technique for determining the decomposition temperature and overall thermal stability of a compound.

Step-by-Step TGA Protocol:

-

Sample Preparation: Accurately weigh 5-10 mg of the purified fluorinated nitro-styrene derivative into a ceramic or platinum TGA pan.

-

Instrument Setup: Place the sample pan in the TGA furnace.

-

Atmosphere: Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

-

Temperature Program: Heat the sample from ambient temperature to a final temperature (e.g., 500 °C) at a constant heating rate (e.g., 10 °C/min).

-

Data Analysis: Plot the percentage of initial mass versus temperature. The onset temperature of mass loss is typically reported as the decomposition temperature (Td).

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It can be used to determine melting points, phase transitions, and enthalpies of reaction, providing insights into the energetic landscape of the molecule.

Step-by-Step DSC Protocol:

-

Sample Preparation: Accurately weigh 2-5 mg of the purified compound into an aluminum DSC pan. Crimp-seal the pan.

-

Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.

-

Atmosphere: Purge the DSC cell with an inert gas.

-

Temperature Program: Heat the sample at a controlled rate (e.g., 10 °C/min) over the desired temperature range.

-

Data Analysis: Plot the heat flow versus temperature. Endothermic events (like melting) and exothermic events (like decomposition) will appear as peaks. The area under these peaks can be integrated to determine the enthalpy change of the transition.

Computational Chemistry: The Power of In Silico Prediction

Density Functional Theory (DFT) has become an indispensable tool for predicting the thermodynamic properties of molecules.

DFT Workflow for Stability Analysis:

Caption: A typical DFT workflow for calculating thermodynamic properties.

This computational approach allows for the systematic evaluation of a large number of derivatives, providing valuable insights into structure-stability relationships before undertaking extensive synthetic work.

Synthesis and Handling Considerations

The synthesis of fluorinated nitro-styrene derivatives often involves multi-step procedures. Given the potential for thermal instability, particularly with certain substitution patterns, careful control of reaction conditions is crucial.

General Synthetic Workflow:

Caption: A generalized workflow for the synthesis of fluorinated nitro-styrenes.

Handling Precautions:

-

Temperature Control: Avoid excessive heating during synthesis, purification, and storage. Many nitro-containing compounds are thermally sensitive.

-

Light Sensitivity: Some styrene derivatives can undergo light-induced polymerization or isomerization. Store in amber vials or in the dark.

-

Inert Atmosphere: For long-term storage, consider an inert atmosphere (nitrogen or argon) to prevent oxidative degradation.

Future Directions and Concluding Remarks

The field of fluorinated nitro-styrene derivatives is rich with possibilities. Future research will likely focus on:

-

Systematic QSAR Studies: Developing robust quantitative structure-activity relationship models to precisely predict the thermodynamic stability of novel derivatives.

-

Advanced Computational Models: Employing higher levels of theory and molecular dynamics simulations to gain a more dynamic understanding of their stability.

-

Novel Applications: Leveraging the unique stability and reactivity profiles of these compounds to design next-generation pharmaceuticals, agrochemicals, and advanced materials.

References

-

Yaroshenko, V. V., et al. (2021). An Easy Synthesis of Monofluorinated Derivatives of Pyrroles from β-Fluoro-β-Nitrostyrenes. Molecules, 26(12), 3515. [Link]

-

Priya, A., Kumar, N. M., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal, 7(2b), 207. [Link]

-

O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(8), 759-768. [Link]

-

Prakash, G. K. S., & Yudin, A. K. (2005). Roles of Fluorine in Drug Design and Drug Action. Current Topics in Medicinal Chemistry, 5(8), 755-773. [Link]

-

Defense Technical Information Center. (1961). THERMAL STABILITY OF ORGANIC COMPOUNDS BY THE ISOTENISCOPE METHOD. [Link]

-

Kabo, G. J., et al. (2012). Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications. Journal of Chemical & Engineering Data, 57(4), 1015-1033. [Link]

-

Zhang, C., et al. (2019). A Review on Styrene Substitutes in Thermosets and Their Composites. Polymers, 11(11), 1836. [Link]

-

National Institute of Standards and Technology. (2012). Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications. [Link]

-

Ogi, T., et al. (2020). Unusual Reactivities of ortho-Hydroxy-β-nitrostyrene. Molecules, 25(21), 5089. [Link]

-

Tang, D. (1974). Photochemistry of beta-Methyl-beta-Nitrostyrene & Its Derivatives. Masters Theses & Specialist Projects. Paper 2900. [Link]

-

de la Cruz, P., et al. (2000). One-pot selective synthesis of β-nitrostyrenes from styrenes, promoted by Cu(II). Tetrahedron Letters, 41(40), 7623-7626. [Link]

-

Wang, Y., et al. (2021). Nitro – a traceless directing group for reversing the radical site-selectivity of styrene derivatives. Organic Chemistry Frontiers, 8(20), 5694-5700. [Link]

-

Dinsdale, A. T. (1997). Experimental Methods for the Measurement of Thermodynamic Data and Recommendation about Future Capability at NPL. NPL Report CMMT(A) 75. [Link]

-

Universallab. (2024, June 30). Summary of Methods for Testing the Thermodynamic Properties of Materials. [Link]

-

Wikipedia. (n.d.). Differential scanning calorimetry. [Link]

-

Squella, J. A., et al. (1999). Electrochemical study of β-nitrostyrene derivatives: Steric and electronic effects on their electroreduction. Journal of the Chemical Society, Perkin Transactions 2, (6), 1283-1288. [Link]

-

Qiu, J., & Matyjaszewski, K. (1997). Polymerization of Substituted Styrenes by Atom Transfer Radical Polymerization. Macromolecules, 30(19), 5643-5648. [Link]

-

de Souza, M. V. N., et al. (2018). Molecular modifications on β-nitro-styrene derivatives increase their antioxidant capacities. Journal of the Serbian Chemical Society, 83(10), 1145-1155. [Link]

-

Milhazes, N., et al. (2006). β-Nitrostyrene derivatives as potential antibacterial agents: A structure-property-activity relationship study. Bioorganic & Medicinal Chemistry, 14(12), 4078-4088. [Link]

-

Vasconcelos, M. H. F., et al. (2025). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. Beilstein Journal of Organic Chemistry, 21, 1742-1747. [Link]

-

Iqbal, N., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(14), 5418. [Link]

-

Chemistry Stack Exchange. (2016, March 9). Is styrene more or less reactive than benzene towards electrophiles? [Link]

-

Quora. (2017, February 19). Why does Nitrobenzene lower the reactivity of Benzene ring? [Link]

-

Bower, J. F., et al. (2025). β‑Substituted Styrenes in Heteroaryl-Directed Hydroalkylative Cross-Couplings: Regio‑, Diastereo‑, and Enantioselective Formation of β‑Stereogenic Tertiary Alcohols. Journal of the American Chemical Society. [Link]

-

Sadlej-Sosnowska, N. (2007). Substituent effects of nitro group in cyclic compounds. Polish Journal of Chemistry, 81(10), 1725-1736. [Link]

-

Miller, A. K., et al. (2018). Nitro Sulfonyl Fluorides are a new pharmacophore for the development of antibiotics. ACS Infectious Diseases, 4(11), 1549-1555. [Link]

-

Rhodium.ws. (n.d.). The Synthesis of beta-Nitrostyrenes. [Link]

-

Capriati, V., et al. (2010). Lithiated fluorinated styrene oxides: configurational stability, synthetic applications, and mechanistic insight. Chemistry--A European Journal, 16(34), 10487-10497. [Link]

-

Vasconcelos, M. H. F., et al. (2025). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. Beilstein Journal of Organic Chemistry, 21, 1742-1747. [Link]

-

Mori, H., et al. (2024). Nitroxide-Mediated Controlled Radical Copolymerization of α-Trifluoromethylstyrenes with Styrenes. Polymers, 16(6), 754. [Link]

-

Semantic Scholar. (n.d.). Lithiated fluorinated styrene oxides: configurational stability, synthetic applications, and mechanistic insight. [Link]

-

Bacher, N., et al. (2001). Structure activity analysis of the pro-apoptotic, antitumor effect of nitrostyrene adducts and related compounds. Journal of Cancer Research and Clinical Oncology, 127(10), 585-592. [Link]

A Comprehensive Theoretical and Spectroscopic Investigation of 2-Fluoro-1-nitro-4-vinyl-benzene: A DFT-Based Whitepaper

Abstract: This technical guide provides a comprehensive framework for the theoretical investigation of 2-Fluoro-1-nitro-4-vinyl-benzene, a molecule of interest for its potential applications in materials science and drug development. Given the absence of extensive experimental data for this specific compound, this document outlines a robust computational protocol utilizing Density Functional Theory (DFT). We detail the rationale behind methodological choices, from geometry optimization and vibrational analysis to the exploration of electronic, spectroscopic, and non-linear optical (NLO) properties. This guide is intended for researchers and scientists, offering a self-validating workflow to predict and understand the multifaceted characteristics of this substituted aromatic system, grounded in established practices for analogous molecules.

Introduction: The Case for a Theoretical Approach

2-Fluoro-1-nitro-4-vinyl-benzene is a fascinating aromatic compound featuring a unique combination of substituents: an electron-withdrawing nitro group (-NO₂), an electronegative fluoro group (-F), and a conjugated vinyl group (-CH=CH₂). This specific arrangement suggests a molecule with a significant dipole moment, potential for intramolecular charge transfer, and interesting spectroscopic signatures. Such characteristics are hallmarks of compounds used in the development of novel pharmaceuticals and non-linear optical materials.[1][2]

Part I: The Computational Protocol

A successful theoretical study hinges on the judicious selection of computational methods. The workflow must be robust, reproducible, and appropriate for the chemical system under investigation.

The DFT Method: B3LYP/6-311++G(d,p)

For molecules like substituted benzenes, the combination of Becke's three-parameter Lee-Yang-Parr hybrid functional (B3LYP) with a Pople-style 6-311++G(d,p) basis set is a well-established and highly reliable choice.[3][4][5][6]

-

B3LYP Functional: This hybrid functional incorporates a portion of the exact Hartree-Fock exchange, which provides a more accurate description of electronic exchange-correlation effects compared to pure DFT functionals, crucial for systems with varied electron densities.

-

6-311++G(d,p) Basis Set: This is a triple-zeta basis set that offers significant flexibility.

-

++: The diffuse functions are essential for accurately modeling the behavior of electrons far from the nucleus, which is critical for the lone pairs on the oxygen and fluorine atoms and for describing non-covalent interactions.

-

(d,p): The polarization functions (d-functions on heavy atoms, p-functions on hydrogen) allow for the distortion of atomic orbitals, which is necessary to correctly model the shape of the electron density in a bonded environment.

-

All calculations would be performed using a quantum chemistry software package like Gaussian.

Experimental Workflow: A Step-by-Step Guide

The entire computational investigation follows a logical progression, where the results of each step form the foundation for the next. This self-validating system ensures the integrity of the final data.

Caption: Computational workflow for the theoretical analysis of 2-Fluoro-1-nitro-4-vinyl-benzene.

Part II: Predicted Molecular Properties

Molecular Geometry

The first step is to find the most stable three-dimensional arrangement of the atoms by minimizing the total energy of the molecule. The resulting optimized structure is then confirmed to be a true energy minimum by ensuring there are no imaginary vibrational frequencies. The predicted bond lengths and angles will reflect the electronic effects of the substituents.

Table 1: Predicted Geometrical Parameters for 2-Fluoro-1-nitro-4-vinyl-benzene

| Parameter | Description | Expected Value (Å or °) | Rationale |

|---|---|---|---|

| C-F | Carbon-Fluorine Bond Length | ~1.35 Å | Typical for fluorobenzenes. |

| C-N | Carbon-Nitrogen Bond Length | ~1.48 Å | Electron withdrawal by -NO₂ can slightly shorten this bond.[5] |

| N-O | Nitrogen-Oxygen Bond Length | ~1.22 Å | Average of the symmetric and asymmetric stretch in the nitro group. |

| C=C (vinyl) | Vinyl Double Bond Length | ~1.33 Å | Standard sp² C=C bond length. |

| C-C (ring) | Aromatic Ring Bond Lengths | 1.38 - 1.41 Å | Slight distortion from perfect benzene (1.39 Å) due to substituents.[2] |

| ∠C-N-O | Carbon-Nitrogen-Oxygen Angle | ~118° | Typical geometry for a nitro group attached to a phenyl ring. |

| ∠C-C-F | Carbon-Carbon-Fluorine Angle | ~119° | Slight deviation from 120° due to steric and electronic factors. |

Vibrational Spectroscopy (FT-IR & FT-Raman)

Calculated harmonic frequencies are typically scaled to correct for anharmonicity and inherent method limitations. A scaling factor of ~0.96 is common for B3LYP calculations.[2] The assignment of vibrational modes is performed using Potential Energy Distribution (PED) analysis.

Table 2: Key Predicted Vibrational Frequencies (Scaled, cm⁻¹)

| Mode | Predicted Range (cm⁻¹) | Spectrum | Description & Comments |

|---|---|---|---|

| C-H Stretch (Aromatic) | 3100 - 3000 | IR (weak), Raman (strong) | Characteristic of the benzene ring C-H bonds.[2] |

| C-H Stretch (Vinyl) | 3080 - 3020 | IR (medium), Raman (strong) | Stretching vibrations of the =C-H bonds. |

| NO₂ Asymmetric Stretch | 1560 - 1520 | IR (very strong) | A very strong and characteristic absorption for nitro compounds.[2][7] |

| NO₂ Symmetric Stretch | 1360 - 1330 | IR (strong) | Another key indicator of the nitro group.[2] |

| C=C Stretch (Aromatic) | 1600 - 1450 | IR/Raman (variable) | Multiple bands corresponding to ring stretching. |

| C=C Stretch (Vinyl) | ~1630 | IR (medium), Raman (strong) | Stretching of the vinyl double bond. |

| C-F Stretch | 1250 - 1100 | IR (strong) | The electronegativity of fluorine leads to a strong absorption.[3][8] |

| C-NO₂ Stretch | ~850 | IR (medium) | Scissoring mode of the nitro group.[2] |

Electronic Structure Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy gap between them (ΔE = ELUMO - EHOMO) is a measure of the molecule's excitability and chemical stability.[4][9]

-

Expected HOMO: The HOMO is likely to be distributed over the vinyl group and the π-system of the benzene ring, as these are the most electron-rich regions.

-

Expected LUMO: The LUMO is expected to be localized primarily on the electron-withdrawing nitro group.

-

Energy Gap: The presence of both donor (vinyl-benzene π-system) and acceptor (nitro group) moieties suggests a relatively small HOMO-LUMO gap, indicating potential for significant intramolecular charge transfer (ICT).[3]

Caption: The HOMO-LUMO gap dictates molecular reactivity and electronic transitions.

The MEP map is a 3D visualization of the total electrostatic potential on the surface of the molecule. It provides an immediate, intuitive guide to the charge distribution and reactive sites.[10]

-

Negative Regions (Red): These areas are rich in electrons and are susceptible to electrophilic attack. They are expected to be localized over the oxygen atoms of the nitro group.[11]

-

Positive Regions (Blue): These areas are electron-deficient and are susceptible to nucleophilic attack. They will likely be found around the hydrogen atoms of the benzene ring and vinyl group.

-

Neutral Regions (Green): These represent areas of intermediate potential, likely the carbon framework of the benzene ring.

Non-Linear Optical (NLO) Properties

Molecules with large dipole moments and significant intramolecular charge transfer often exhibit high NLO activity, making them candidates for applications in optoelectronics.[2] The key parameters are the dipole moment (μ), polarizability (α), and the first hyperpolarizability (β), calculated using the following equations:

-

μtotal = (μx² + μy² + μz²)1/2

-

⟨α⟩ = (αxx + αyy + αzz)/3

-

βtotal = ( (βxxx + βxyy + βxzz)² + (βyyy + βyzz + βyxx)² + (βzzz + βzxx + βzyy)² )1/2

The presence of a strong acceptor (-NO₂) and a conjugated π-system (vinyl benzene) suggests that 2-Fluoro-1-nitro-4-vinyl-benzene could possess a significant first hyperpolarizability value, likely much greater than that of a standard reference like urea.[2][12]

Table 3: Predicted NLO Properties

| Property | Symbol | Predicted Characteristic | Importance |

|---|---|---|---|

| Dipole Moment | μ | High | Indicates significant charge separation, a prerequisite for NLO activity. |

| Polarizability | α | Moderate to High | Measures the ease of distortion of the electron cloud. |

| First Hyperpolarizability | β | Significantly > Urea | Key indicator of second-order NLO response. |

Conclusion and Future Directions

This guide has outlined a comprehensive and authoritative theoretical protocol for the complete characterization of 2-Fluoro-1-nitro-4-vinyl-benzene using DFT calculations. By following this workflow, researchers can obtain reliable predictions of its geometric, spectroscopic, electronic, and non-linear optical properties. The anticipated results—a significant dipole moment, a relatively small HOMO-LUMO gap, and strong vibrational signatures for the nitro and fluoro groups—point to a molecule with considerable potential. These theoretical findings provide a crucial foundation, guiding future experimental synthesis and validation, and accelerating the exploration of its applications in materials science and medicinal chemistry.

References

-

Sreenivasa, S., et al. "1-Fluoro-4-[(E)-2-nitrovinyl]benzene". Acta Crystallographica Section E: Structure Reports Online, vol. 70, no. 2, 2014, pp. o124. [Link]

-

Ertem, M., and Altunpak, V. "Characterization of 3-Chloro-4-Fluoronitrobenzene Molecule with New Calculation Methods and Discussions for Advanced Applied Sci". Prensip Journals, 2024. [Link]

-

Murray, J. S., et al. "Molecular Surface Electrostatic Potentials in the Analysis of Non-Hydrogen-Bonding Noncovalent Interactions". Defense Technical Information Center, 1993. [Link]

-

Mary, Y. S., et al. "ANALYSES OF MOLECULAR STRUCTURE, VIBRATIONAL SPECTRA, NBO, HOMO-LUMO AND NLO STUDIES OF 1,5-DIFLUORO-2,4- DINITROBENZENE AND 1-C". Journal of Emerging Technologies and Innovative Research, vol. 6, no. 6, 2019. [Link]

-

Kim, H., et al. "1,3,5-Tricyano-2,4,6-tris(vinyl)benzene Derivatives with Large Second-Order Nonlinear Optical Properties". Organic Letters, vol. 3, no. 4, 2001, pp. 573-575. [Link]

-

Panicker, C. Y., et al. "Vibrational spectroscopic (FT-IR, FT-Raman, 1H NMR and UV) investigations and computational study of 5-nitro-2-(4-nitrobenzyl) benzoxazole". Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, vol. 102, 2013, pp. 99-108. [Link]

-

Wikipedia contributors. "2-Fluoronitrobenzene". Wikipedia, The Free Encyclopedia. [Link]

-

Prabavathi, N., et al. "Molecular Structure, Spectroscopic Investigation, DFT Calculations and Other Biomolecular Properties of 1,2,3-trichloro-4-nitrobenzene". International Journal of Pharmaceutical Sciences Review and Research, vol. 49, no. 1, 2018, pp. 110-120. [Link]

-

Clarkson, J., et al. "A DFT analysis of the vibrational spectra of nitrobenzene". Journal of Molecular Structure, vol. 658, no. 1-2, 2003, pp. 87-96. [Link]

-

Clarkson, J. "A dft analysis of the vibrational spectra of nitrobenzene". SlideShare, 2014. [Link]

-

Sreenivasa, S., et al. "1-Fluoro-4-[(E)-2-nitrovinyl]benzene". ResearchGate, 2014. [Link]

- Firth, A. V. "Preparation of fluoronitrobenzene".

-

Physical Chemistry (PChem). "23 9 Molecular Electrostatic Potential". YouTube, 2020. [Link]

-

Matrix Fine Chemicals. "2-FLUORO-1-METHYL-4-NITROBENZENE". Matrix Fine Chemicals. [Link]

-

Mary, Y. S., et al. "Vibrational Spectra (FT-IR, FT-Raman and NMR) of 1, 5-Difluoro-2,4-dinitrobenzene based on Density Functional Calculations". International Journal of Science and Research, vol. 6, no. 1, 2017, pp. 936-946. [Link]

-

Malik, S., et al. "Molecular Geometry, Homo-Lumo Analysis and Mulliken Charge Distribution of 2,6-Dichloro-4-Fluoro Phenol Using DFT and HF Method". East European Journal of Physics, no. 1, 2023, pp. 273-281. [Link]

-

Malik, S., et al. "molecular geometry, homo-lumo analysis and mulliken charge distribution of 2,6-dichloro". Semantic Scholar, 2023. [Link]

-

Varghese, B., et al. "FT-IR, FT-Raman spectra and ab initio HF and DFT calculations of 2-nitro- And 4-nitrobenzaldehydes". ResearchGate, 2013. [Link]

-

Avci, D., et al. "HOMO–LUMO, NBO, NLO, MEP analysis and molecular docking using DFT calculations in DFPA". Dergipark, 2023. [Link]

Sources

- 1. 2-Fluoronitrobenzene - Wikipedia [en.wikipedia.org]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. prensipjournals.com [prensipjournals.com]

- 4. jetir.org [jetir.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. esisresearch.org [esisresearch.org]

- 8. ijsr.net [ijsr.net]

- 9. Assessing Reactivity with LUMO and HOMO Energy Gap - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 10. m.youtube.com [m.youtube.com]

- 11. apps.dtic.mil [apps.dtic.mil]

- 12. dergipark.org.tr [dergipark.org.tr]

A Technical Guide to the Potential Applications of 2-Fluoro-1-nitro-4-vinyl-benzene in Materials Science

Abstract

This technical guide explores the prospective applications of 2-Fluoro-1-nitro-4-vinyl-benzene, a vinylbenzene derivative with significant potential in the field of materials science. Although a nascent monomer with limited direct studies, its unique trifunctional structure—a polymerizable vinyl group, an electron-withdrawing nitro group, and a highly electronegative fluorine atom—suggests a broad range of functionalities. This document will provide a comprehensive analysis of its extrapolated synthesis, anticipated polymerization behavior, and promising applications in the development of advanced polymers and functional surfaces. By drawing upon established principles of polymer chemistry and surface science, this guide aims to provide researchers and materials scientists with a foundational understanding of this promising, yet under-explored, chemical entity.

Introduction: The Promise of a Multifunctional Monomer

The quest for novel materials with tailored properties is a driving force in scientific innovation. Monomers bearing multiple functional groups are of particular interest as they offer a direct route to polymers with inherent multifunctionality. 2-Fluoro-1-nitro-4-vinyl-benzene is one such monomer. Its structure combines the polymerizable nature of styrene with the strong electron-withdrawing characteristics of both the nitro and fluoro groups. This unique combination is predicted to impart a range of desirable properties to the resulting materials, including high thermal stability, distinct dielectric properties, chemical resistance, and the capacity for surface functionalization. This guide will serve as a prospective analysis of this monomer's potential, based on the known reactivity and properties of analogous compounds.

Synthesis and Physicochemical Properties

While a definitive, scaled-up synthesis for 2-Fluoro-1-nitro-4-vinyl-benzene is not yet established in the literature, a plausible synthetic route can be extrapolated from known organic transformations. A potential pathway is outlined below.

Proposed Synthesis Pathway

A logical approach to the synthesis of 2-Fluoro-1-nitro-4-vinyl-benzene would likely involve a multi-step process starting from a commercially available substituted benzene derivative. A possible route is a Wittig reaction or a similar olefination on a corresponding benzaldehyde.

Caption: Proposed Wittig reaction pathway for the synthesis of 2-Fluoro-1-nitro-4-vinyl-benzene.

Experimental Protocol (Hypothetical):

-

Bromination: 2-Fluoro-1-nitro-4-methylbenzene is subjected to free-radical bromination using N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide in a suitable solvent such as carbon tetrachloride, under reflux.

-

Phosphonium Salt Formation: The resulting 2-Fluoro-1-nitro-4-bromomethylbenzene is then reacted with triphenylphosphine in a solvent like toluene to form the corresponding phosphonium salt.

-

Wittig Reaction: The phosphonium salt is treated with a strong base, such as n-butyllithium, to generate the ylide, which is then reacted with formaldehyde to yield the final product, 2-Fluoro-1-nitro-4-vinyl-benzene.

Predicted Physicochemical Properties

The physicochemical properties of 2-Fluoro-1-nitro-4-vinyl-benzene can be inferred from its structure.

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Weight | 169.13 g/mol | C8H6FNO2 |

| Appearance | Pale yellow liquid or low-melting solid | Typical for nitroaromatic compounds. |

| Solubility | Soluble in common organic solvents (e.g., THF, DMF, Chloroform). Insoluble in water. | Aromatic nature and presence of functional groups. |

| Boiling Point | Elevated due to polar nitro and fluoro groups. | Increased intermolecular forces. |

| Reactivity | The vinyl group is susceptible to polymerization. The nitro group can be reduced. The fluoro group can participate in nucleophilic aromatic substitution under certain conditions. | Presence of multiple reactive sites. |

Polymerization Behavior: A Gateway to Advanced Materials

The vinyl group of 2-Fluoro-1-nitro-4-vinyl-benzene is the primary site for polymerization. The presence of strongly electron-withdrawing nitro and fluoro groups on the aromatic ring is expected to significantly influence its reactivity in both radical and anionic polymerization.

Radical Polymerization

Styrenic monomers with electron-withdrawing substituents are known to polymerize readily via radical polymerization.[1] The electron-withdrawing nature of the nitro and fluoro groups is anticipated to stabilize the propagating radical, potentially leading to a higher polymerization rate compared to unsubstituted styrene.

Experimental Protocol: Radical Polymerization of 2-Fluoro-1-nitro-4-vinyl-benzene (Prospective)

-

Monomer Purification: The monomer is passed through a column of basic alumina to remove any inhibitors.

-

Reaction Setup: In a Schlenk flask, the purified monomer is dissolved in a suitable solvent (e.g., toluene or DMF). A radical initiator, such as azobisisobutyronitrile (AIBN), is added.

-

Degassing: The mixture is subjected to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit polymerization.

-

Polymerization: The flask is heated to a temperature appropriate for the chosen initiator (e.g., 60-80 °C for AIBN) and stirred for a defined period.

-

Isolation: The resulting polymer is isolated by precipitation in a non-solvent, such as methanol, followed by filtration and drying under vacuum.

Caption: General workflow for radical polymerization.

Anionic Polymerization

Anionic polymerization is particularly effective for monomers with electron-withdrawing groups that can stabilize the propagating carbanion.[2] The nitro and fluoro substituents in 2-Fluoro-1-nitro-4-vinyl-benzene are expected to make it a suitable candidate for anionic polymerization, potentially leading to polymers with well-controlled molecular weights and narrow polydispersity indices.

Experimental Protocol: Anionic Polymerization of 2-Fluoro-1-nitro-4-vinyl-benzene (Prospective)

-

Rigorous Purification: All reagents and solvents must be scrupulously purified and dried to remove any protic impurities that would terminate the living polymerization.

-

Reaction Setup: The polymerization is conducted in an all-glass, sealed reactor under a high-vacuum or inert atmosphere (e.g., argon).

-

Initiation: The monomer, dissolved in a polar aprotic solvent like tetrahydrofuran (THF), is cooled to a low temperature (e.g., -78 °C). An anionic initiator, such as n-butyllithium, is added dropwise.

-

Propagation: The reaction is allowed to proceed for a specific time, during which the "living" polymer chains grow.

-

Termination: The polymerization is terminated by the addition of a protic agent, such as methanol.

-

Isolation: The polymer is isolated by precipitation in a non-solvent.

Potential Applications in Materials Science

The unique combination of functional groups in poly(2-fluoro-1-nitro-4-vinyl-benzene) opens up a wide array of potential applications in materials science.

High-Performance Polymers

The presence of fluorine in the polymer backbone is known to enhance several key properties.[3]

-

Thermal Stability: The high strength of the carbon-fluorine bond can lead to polymers with high decomposition temperatures, making them suitable for applications in demanding thermal environments.

-

Chemical Resistance: Fluorinated polymers often exhibit excellent resistance to a wide range of chemicals, including acids, bases, and organic solvents.

-

Low Surface Energy and Hydrophobicity: The fluorine atoms can impart low surface energy and hydrophobicity, leading to materials with non-stick and water-repellent properties.

| Potential Application Area | Key Property Enhancement |

| Aerospace and Automotive | High-temperature resistant coatings and components. |

| Chemical Processing | Linings for pipes and reaction vessels with enhanced chemical inertness. |

| Electronics | Dielectric materials with low moisture absorption. |

| Coatings | Protective coatings with anti-fouling and easy-to-clean properties. |

Functional Surfaces and Interfaces

The nitro group on the polymer provides a versatile handle for post-polymerization modification and surface functionalization.

The nitro group can be readily reduced to an amine group, which can then be used for a variety of subsequent chemical transformations.

Caption: Post-polymerization modification of the nitro group.

This chemical versatility allows for the covalent attachment of a wide range of molecules, including:

-

Biomolecules: For applications in biosensors, biocompatible coatings, and drug delivery systems.

-

Chromophores and Fluorophores: For the development of optical materials and sensors.

-

Cross-linking Agents: To enhance the mechanical properties and solvent resistance of the polymer.

The nitroaromatic group can be used to graft the polymer onto various surfaces, such as carbon-based materials and metals. This can be achieved through electrochemical or chemical reduction of the nitro group to form a reactive intermediate that covalently binds to the surface. This technique allows for the creation of robust and stable functional coatings.

Experimental Protocol: Surface Grafting via Nitro Group Reduction (Conceptual)

-

Substrate Preparation: The substrate (e.g., glassy carbon electrode, gold surface) is cleaned and prepared.

-

Grafting Solution: A solution of poly(2-fluoro-1-nitro-4-vinyl-benzene) in a suitable electrolyte is prepared.

-

Electrochemical Grafting: A negative potential is applied to the substrate immersed in the polymer solution. This reduces the nitro groups to nitro radical anions, which then react with the surface to form a covalent bond.

-

Rinsing and Characterization: The modified surface is thoroughly rinsed to remove any non-covalently bound polymer and characterized using techniques such as X-ray photoelectron spectroscopy (XPS) and atomic force microscopy (AFM).

Conclusion

2-Fluoro-1-nitro-4-vinyl-benzene represents a promising but largely unexplored monomer in materials science. Based on the established chemistry of its constituent functional groups, it is anticipated that polymers derived from this monomer will exhibit a valuable combination of properties, including high thermal stability, chemical resistance, and tunable surface functionality. The ability to undergo both radical and anionic polymerization provides pathways to a variety of polymer architectures. Future research focused on the synthesis and characterization of this monomer and its corresponding polymers is warranted to fully unlock its potential for creating a new generation of advanced materials.

References

- Qiu, J., & Matyjaszewski, K. (2001). Polymerization of Substituted Styrenes by Atom Transfer Radical Polymerization. Macromolecules, 34(15), 5121-5128.

- Ebnesajjad, S. (2013).

Sources

Technical Whitepaper: Comparative Reactivity and Applications of 2-Fluoro-1-nitro-4-vinyl-benzene

The following technical guide is structured to provide a rigorous, mechanistic comparison of 2-Fluoro-1-nitro-4-vinyl-benzene (FNVB) against its non-fluorinated analogues. It addresses the synthesis, electronic properties, and chemically orthogonal utility of this molecule in drug discovery and polymer science.

Executive Summary & Molecular Architecture

2-Fluoro-1-nitro-4-vinyl-benzene (FNVB) represents a specialized class of "activated styrenes." While standard styrene is electron-neutral and 4-nitrostyrene is electron-deficient, FNVB introduces a chemically labile handle (C–F) orthogonal to the polymerizable vinyl group.

This guide posits that FNVB is not merely a monomer but a bifunctional scaffold . The fluorine atom, positioned ortho to the nitro group, is highly susceptible to Nucleophilic Aromatic Substitution (

Molecular Geometry and Electronic Dipole

-

IUPAC Name: 2-Fluoro-1-nitro-4-vinylbenzene (Commonly: 3-Fluoro-4-nitrostyrene).

-

Key Structural Feature: The steric bulk of the ortho-fluorine atom forces the nitro group slightly out of coplanarity with the benzene ring. However, the strong electron-withdrawing nature of both the Nitro (

) and Fluoro ( -

Dipole Moment: Significantly higher than styrene due to the additive vectors of the nitro and fluoro groups.

Electronic Effects & Reactivity Profiles

The core distinction between FNVB and 4-nitrostyrene lies in the C2-position reactivity .

Table 1: Comparative Reactivity Matrix

| Feature | Styrene | 4-Nitrostyrene | 2-Fluoro-1-nitro-4-vinyl-benzene (FNVB) |

| Electronic Nature | Electron-Rich | Electron-Deficient | Highly Electron-Deficient |

| Polymerization ( | |||

| Inert | Inert (H is poor LG) | High ( | |

| Michael Acceptor | No | Weak | Moderate (Ring pulls |

| Metabolic Stability | Oxidized to epoxide | Nitro reduction | C-F bond resists oxidative metabolism |

The "Fluorine Effect" Mechanism

In 4-nitrostyrene, the ring carbons are deactivated toward electrophilic attack but are not sufficiently activated for nucleophilic attack to displace a hydride.

In FNVB, the Fluorine atom is activated by the ortho-Nitro group .

-

Inductive Withdrawal (-I): The F atom pulls electron density, making C2 highly electrophilic.

-

Meisenheimer Stabilization: Upon nucleophilic attack at C2, the negative charge is delocalized onto the ortho-nitro group. The transition state is stabilized, lowering the activation energy for displacement.

Implication: You can polymerize FNVB first, then "click" biomolecules or chromophores onto the polymer backbone by displacing the fluorine with an amine. This is impossible with 4-nitrostyrene.

Visualization of Reactivity Pathways

The following diagram illustrates the bifurcated reactivity of FNVB compared to standard styrenes.

Caption: FNVB offers two distinct reaction vectors: Vinyl polymerization (Blue path) and Orthogonal SNAr functionalization (Red path).

Synthesis & Manufacturing Protocols

To ensure high purity for biological applications, the Heck Coupling strategy is superior to direct nitration/fluorination of styrene, which yields inseparable isomers.

Protocol A: Synthesis of FNVB via Heck Coupling

Objective: Synthesize FNVB from 4-bromo-2-fluoro-1-nitrobenzene.

Reagents:

-

4-Bromo-2-fluoro-1-nitrobenzene (1.0 eq)

-

Vinylboronic anhydride pyridine complex (or ethylene gas under pressure)

-

Catalyst:

(5 mol%)[1] -

Ligand:

(10 mol%) -

Base:

(2.0 eq) -

Solvent: Toluene/Water (10:1)

Step-by-Step Workflow:

-

Charge: In a flame-dried Schlenk flask, combine the aryl bromide, Pd catalyst, ligand, and base.

-

Inert Atmosphere: Evacuate and backfill with Argon (

). -

Addition: Add degassed Toluene/Water and the vinyl source.

-

Reaction: Heat to

for 16 hours. Monitor via TLC (Hexane/EtOAc 8:2). The product will be less polar than the starting bromide. -

Workup: Filter through Celite. Wash with brine. Dry over

. -

Purification: Flash chromatography. Critical: FNVB is prone to thermal polymerization. Keep rotary evaporator bath

. Add a radical inhibitor (e.g., BHT) if storing.

The Critical Divergence: Utility

This section details the experiment that validates the superiority of FNVB over 4-nitrostyrene.

Protocol B: Chemoselective Functionalization ( )

Hypothesis: A primary amine will displace the fluorine in FNVB but will not react with 4-nitrostyrene under identical conditions.

Reagents:

-

Substrate A: FNVB

-

Substrate B: 4-Nitrostyrene (Control)

-

Nucleophile: Benzylamine (1.1 eq)

-

Solvent: DMF (anhydrous)

-

Base: DIPEA (1.2 eq)

Procedure:

-

Dissolve 1.0 mmol of substrate in 2 mL DMF.

-

Add DIPEA followed by Benzylamine.

-

Stir at Room Temperature (

) for 4 hours. -

Observation:

-

FNVB: Solution turns deep yellow/orange (formation of the aniline derivative). TLC shows complete consumption of FNVB and appearance of a new polar spot.

-

4-Nitrostyrene: No color change. TLC shows only starting material.

-

-

Mechanism: The amine attacks C2. The intermediate Meisenheimer complex is stabilized by the C1-Nitro group. Fluoride is eliminated.[2]

Result: FNVB yields 2-(benzylamino)-1-nitro-4-vinylbenzene . 4-Nitrostyrene yields No Reaction .

Polymerization Kinetics & Copolymerization

When using FNVB in polymer synthesis, researchers must account for its electron-deficient nature (high

-

Homopolymerization: Slow due to steric hindrance and strong electron withdrawal reducing the electron density of the vinyl double bond.

-

Copolymerization: Highly efficient with electron-rich monomers (e.g., Styrene, Vinyl Ethers) forming alternating copolymers .

-

RAFT/ATRP: FNVB is compatible with Controlled Radical Polymerization (CRP), allowing for the synthesis of block copolymers with defined "reactive zones."

Diagram: Copolymerization Logic

Caption: Formation of alternating copolymers utilizing the electronic disparity between Styrene and FNVB.

References

-

Beletskaya, I. P., & Cheprakov, A. V. (2000).[1] The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066.

-

Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412.

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.

-

Hawker, C. J., Bosman, A. W., & Harth, E. (2001). New Polymer Synthesis Architectures: Complex Structures via Nitroxide-Mediated Radical Polymerization. Chemical Reviews, 101(12), 3661–3688.

Sources

Methodological & Application

Application Note: Controlled Polymerization of 2-Fluoro-1-nitro-4-vinyl-benzene

Abstract & Strategic Significance

This application note details the precision polymerization of 2-Fluoro-1-nitro-4-vinyl-benzene (also identified as 3-fluoro-4-nitrostyrene).[1] This monomer represents a critical class of "activated" styrenics where the electron-withdrawing nitro (-NO₂) and fluoro (-F) groups create a highly polarized vinyl moiety.[1]

Why this polymer matters:

-

Post-Polymerization Modification (PPM): The nitro group is a "masked" amine.[1] Reduction yields poly(amino-fluorostyrene), a versatile scaffold for bioconjugation and pH-responsive hydrogels.

-

Optoelectronics: The push-pull electronic structure (donor-acceptor systems) makes these polymers candidates for non-linear optical (NLO) materials.[1]

-

High-Tg Thermoplastics: The steric bulk of the fluorine and nitro groups restricts chain rotation, significantly elevating the glass transition temperature (

) compared to polystyrene.

Technical Challenge: The nitro group is a known radical retarder.[1] It can trap propagating radicals to form stable nitroxide intermediates, often stalling standard Free Radical Polymerization (FRP). This guide prioritizes Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization to overcome retardation while achieving low dispersity (Đ).[1][2]

Pre-Experimental Validation & Safety

Monomer Purification (Critical)

Commercial or synthesized 2-Fluoro-1-nitro-4-vinyl-benzene typically contains inhibitors (e.g., tert-butylcatechol, TBC) and trace nitro-isomers.

-

Safety Warning: Nitro-styrenes are potentially energetic and toxic.[1] Handle in a fume hood. Avoid overheating (>100°C) in dry states.[1]

Protocol: Inhibitor Removal

-

Column Prep: Pack a glass column (2 cm diameter) with basic alumina (Brockmann Grade I).

-

Elution: Dissolve monomer in minimal Dichloromethane (DCM) if solid, or load neat if liquid.[1] Elute with DCM.

-

Validation: The inhibitor (TBC) will form a dark band at the top of the alumina. Collect the clear filtrate.

-

Isolation: Rotary evaporate solvent at <40°C.

-

Quality Check: Run

H-NMR.[1][3] Ensure absence of TBC peaks (singlet ~1.3 ppm, aromatic ~6.5-7.0 ppm distinct from monomer).

Reagent Selection Logic

| Component | Selected Reagent | Rationale |

| Initiator | AIBN (Azobisisobutyronitrile) | |

| RAFT Agent (CTA) | CPDB (2-Cyano-2-propyl dithiobenzoate) | Why: Dithiobenzoates are ideal for styrenics ("More Activated Monomers").[1] Trithiocarbonates (e.g., DDMAT) are a valid alternative but CPDB often yields lower dispersity for styrenes. |

| Solvent | Anisole or DMF | High boiling point allows thermal control; good solubility for polar nitro-polymers.[1] Anisole provides an internal NMR standard (methoxy peak).[1] |

Experimental Workflow Visualization

The following diagram outlines the RAFT equilibrium specific to this monomer, highlighting the critical "pre-equilibrium" phase where the CTA stabilizes the radical.

Figure 1: RAFT Polymerization Mechanism highlighting the competitive nitro-trap pathway which necessitates high CTA efficiency.

Step-by-Step Protocol: RAFT Polymerization

Target: Molecular Weight (

Stoichiometric Calculations

To achieve controlled growth, fix the ratio of Monomer (

-

Target DP: ~80 units.

-

Ratio:

-

Note: The 0.2 initiator ratio is slightly higher than standard (0.[1]1) to counteract the nitro-retardation effect.

-

Reaction Setup

-

Preparation: In a 10 mL Schlenk tube, add:

-

Degassing (Crucial):

-

Polymerization:

-

Immerse Schlenk tube in a pre-heated oil bath at 70°C .

-

Stir magnetically at 300 rpm.

-

Timepoint: Run for 12–24 hours. (Nitro-styrenes polymerize slower than styrene).[1]

-

Monitoring & Workup[1]

-

Kinetic Check: At t=12h, remove 0.1 mL aliquot. Dilute in

.[1]-

NMR Analysis: Compare integration of Vinyl protons (5.5 & 6.0 ppm) vs. Anisole methoxy protons (3.8 ppm).[1] If conversion < 40%, continue heating.

-

-

Quenching: Cool tube in liquid nitrogen or ice water. Open to air to stop radical propagation.[1]

-

Purification:

-

Drying: Vacuum oven at 40°C for 24 hours.

Characterization & Data Interpretation

Expected NMR Signature

| Chemical Shift (ppm) | Assignment | Interpretation |

| 1.4 - 2.2 | Backbone | Broad resonance indicates successful polymerization.[1] |

| 6.5 - 8.0 | Aromatic Protons | Broadened compared to monomer.[1] Shifted due to loss of conjugation with vinyl group. |

| Absent | 5.4, 5.9 | Vinyl Protons |

GPC Analysis (Gel Permeation Chromatography)

-

Eluent: THF or DMF (+ 0.01M LiBr to prevent aggregation).

-

Standard: Polystyrene standards.

-

Success Criteria:

-

Monomodal peak.[1]

-

Dispersity (

) < 1.3 (If

-

Troubleshooting: The "Nitro Effect"

The nitro group at the ortho position (relative to fluorine) or para (relative to vinyl) can cause induction periods .[1]

Figure 2: Decision tree for troubleshooting low conversion rates.

Expert Insight: If RAFT fails to yield high conversion, switch to FRP (Free Radical Polymerization) using the same setup but omitting the CTA. You will lose MW control (

References

-

Monomer Synthesis & Properties

- Synthesis of fluorin

- Source: Organic Syntheses, Coll. Vol. 10, p. 423 (2004).

-

[1]

-

RAFT Polymerization of Styrenics

-

Nitro Group Inhibition Mechanism

-

Purification Standards

- Armarego, W. L. F.

Sources

Application Note: Chemoselective Reduction of 2-Fluoro-1-nitro-4-vinyl-benzene

Topic: Application Note – Chemoselective Reduction of 2-Fluoro-1-nitro-4-vinyl-benzene Content Type: Detailed Application Note & Protocol Audience: Process Chemists, Medicinal Chemists, and Drug Development Scientists.

Executive Summary

The reduction of 2-Fluoro-1-nitro-4-vinyl-benzene presents a classic chemoselectivity challenge in organic synthesis: reducing a nitro group (

Standard catalytic hydrogenation methods (e.g.,

This guide details two validated, high-fidelity protocols designed to achieve

-

Iron-Mediated Reduction (Fe/NH

Cl): The preferred method for scalability, safety, and environmental compliance. -

Stannous Chloride Reduction (SnCl

): A robust alternative for small-scale, high-value discovery synthesis.

Mechanistic Insight & Strategy

The Chemoselectivity Paradox

The reduction potential of the nitro group (

-

Why Pd/C Fails: Palladium binds alkenes strongly (

-complexation), facilitating rapid hydrogenation often faster than or concurrent with nitro reduction. -

Why Fe/Sn Succeed: These metals function via an electron transfer mechanism in protic media. The metal donates electrons to the nitro group (forming a nitroso, then hydroxylamine, then amine intermediate) without coordinating or activating the isolated alkene bond.

Structural Considerations: The Ortho-Fluorine

The fluorine atom at the C2 position (ortho to the nitro group) exerts an inductive electron-withdrawing effect (

Recommended Protocol A: Iron/Ammonium Chloride (Scalable)

Best for: Gram-to-Kilogram scale, Green Chemistry compliance.

Materials

-

Substrate: 2-Fluoro-1-nitro-4-vinyl-benzene (1.0 equiv)

-

Reductant: Iron Powder (325 mesh, electrolytic grade preferred) (4.0 - 5.0 equiv)

-

Electrolyte/Proton Source: Ammonium Chloride (

) (5.0 equiv) -

Solvent: Ethanol/Water (3:1 v/v) or Methanol/Water (3:1 v/v)

Step-by-Step Procedure

-

Preparation: In a reaction vessel equipped with a mechanical stirrer and reflux condenser, dissolve 2-Fluoro-1-nitro-4-vinyl-benzene (10 g, 1.0 equiv) in Ethanol (60 mL).

-

Activation: Add a solution of Ammonium Chloride (15.8 g, 5.0 equiv) dissolved in Water (20 mL). The mixture may become slightly turbid.

-

Addition: Add Iron Powder (13.2 g, 4.0 equiv) in portions over 5 minutes to manage minor exotherms.

-

Reaction: Heat the suspension to a gentle reflux (

) with vigorous stirring.-

Critical Control Point: Vigorous stirring is essential to keep the heavy iron powder suspended and in contact with the organic phase.

-

-

Monitoring: Monitor by TLC (Eluent: 20% EtOAc/Hexane) or HPLC.

-

Endpoint: Typically 1–3 hours. Look for the disappearance of the nitro starting material (

) and appearance of the fluorescent amine spot (

-

-

Workup (The "Celite" Method):

-

Cool the mixture to room temperature.

-

Dilute with Ethyl Acetate (100 mL).[1]

-

Filter the black slurry through a pad of Celite 545 to remove iron oxides. Wash the pad thoroughly with Ethyl Acetate.

-

Note: Do not let the iron cake dry out completely in air if it is pyrophoric (rare with wet Fe/NH4Cl, but good practice).

-

-

Extraction: Transfer filtrate to a separatory funnel. Wash with water (

) and Brine ( -

Isolation: Dry organic layer over

, filter, and concentrate under reduced pressure at

Expected Yield: 85–95%

Purity:

Recommended Protocol B: Stannous Chloride (SnCl )

Best for: Milligram scale, High Selectivity, "Precious" intermediates.

Materials

-

Substrate: 2-Fluoro-1-nitro-4-vinyl-benzene (1.0 equiv)

-

Reagent: Tin(II) Chloride Dihydrate (

) (5.0 equiv)[2]

Step-by-Step Procedure

-

Dissolution: Dissolve substrate in Ethanol (0.1 M concentration).

-

Addition: Add

(5.0 equiv) in one portion. -

Reaction: Stir at

(or reflux).-

Observation: The solution often turns yellow/orange and then clear.

-

-

Workup (The "Tartrate" Method - Prevents Emulsions):

-

Crucial Step: Pour the reaction mixture into a saturated solution of Potassium Sodium Tartrate (Rochelle Salt) or 10% NaOH. Stir vigorously for 30 minutes.

-

Why? This chelates the Tin, preventing the formation of gelatinous tin hydroxide emulsions that trap the product.

-

Extraction: Extract with Ethyl Acetate (

). Wash combined organics with Brine. -

Isolation: Dry and concentrate.

Analytical Validation (QC)

| Analytical Method | Marker | Observation (Success) | Observation (Failure/Over-reduction) |

| 1H NMR | Vinyl Protons | Multiplet signals at | Signals disappear; replaced by Ethyl triplet/quartet ( |

| 1H NMR | Amine Protons | Broad singlet at | No amine signal (incomplete reaction). |

| 19F NMR | Aryl Fluorine | Shift from | Signal disappears (dehalogenation - rare with Fe/Sn). |

| HPLC-MS | Mass Shift |

Visual Workflows

Reaction Mechanism & Selectivity

Caption: Chemoselective pathway using Iron/Ammonium Chloride versus the over-reduction pathway seen with Catalytic Hydrogenation.

Process Workflow: Fe/NH4Cl Protocol

Caption: Step-by-step operational workflow for the Iron-mediated reduction protocol.

References

-

BenchChem Technical Support. (2025).[2] Selective Reduction of Nitro Groups: Troubleshooting & Protocols. Retrieved from

-

Common Organic Chemistry. (n.d.). Nitro Reduction using SnCl2 (Tin(II) Chloride).[1][2][5][6] Retrieved from

-

Ramadas, K., & Srinivasan, N. (1992).[3] Iron/Ammonium Chloride Reduction of Nitroarenes.[3][7][8][9] Synthetic Communications, 22(22), 3189–3195.[3]

-

Edelmann, F. T. (2020).[7] Mechanism of Bechamp Reduction.[7] ResearchGate Discussion.[7][9] Retrieved from

-

Org. Chem. Portal. (2022). Chemoselective Reduction of Nitro Compounds.[2][10] Retrieved from

Sources

- 1. Nitro Reduction - SnCl2 [commonorganicchemistry.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 4. jsynthchem.com [jsynthchem.com]

- 5. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 6. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. reddit.com [reddit.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols for the Copolymerization of 2-Fluoro-1-nitro-4-vinyl-benzene

Introduction: Harnessing the Potential of Functionalized Monomers in Advanced Polymer Therapeutics